NFQ1

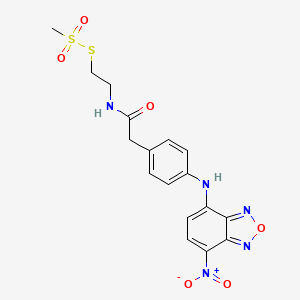

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H17N5O6S2 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C17H17N5O6S2/c1-30(26,27)29-9-8-18-15(23)10-11-2-4-12(5-3-11)19-13-6-7-14(22(24)25)17-16(13)20-28-21-17/h2-7,19H,8-10H2,1H3,(H,18,23) |

InChI Key |

KMESUWCWLLSDQT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)CC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

discovery of neurofibromin 1 and its initial characterization

An In-depth Technical Guide on the Identification and Initial Characterization of the NF1 Gene Product

For researchers, scientists, and professionals in drug development, understanding the foundational discoveries of key proteins can provide critical insights into their function and therapeutic potential. This technical guide delves into the pivotal discovery and initial characterization of neurofibromin 1, the protein product of the NF1 gene, which is implicated in the common genetic disorder neurofibromatosis type 1.

The Hunt for the Gene: Positional Cloning of NF1

The journey to identify the genetic basis of neurofibromatosis type 1 culminated in 1990 with the successful cloning of the NF1 gene.[1][2] This was achieved through a meticulous process known as positional cloning, a method used to find a gene without prior knowledge of its protein product.[3] The gene was localized to chromosome 17q11.2.[1][4]

Key evidence for the identification of the NF1 gene came from the study of patients with balanced translocations in this chromosomal region.[1][2] Researchers employed techniques such as chromosome jumping and yeast artificial chromosome (YAC) technology to navigate the complex genomic landscape.[1] The decisive breakthrough occurred when a large, ubiquitously expressed transcript of approximately 11-13 kilobases was found to be disrupted by these translocations in affected individuals.[1][5] Further validation came from the identification of a de novo insertion within this gene in another NF1 patient.[1]

dot graph "Positional_Cloning_of_NF1" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowsize=0.7];

// Define nodes Localization [label="Genetic Localization\nof NF1 Locus", fillcolor="#F1F3F4", fontcolor="#202124"]; Translocation [label="Identification of NF1 Patients\nwith Chromosomal Translocations", fillcolor="#F1F3F4", fontcolor="#202124"]; Mapping [label="Fine Mapping of Breakpoints\n(Chromosome Jumping, YACs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate [label="Identification of a Large Transcript\n(approx. 11-13 kb) at Breakpoint", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disruption [label="Transcript Disrupted\nby Translocations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Identification of a de novo\nInsertion in another NF1 Patient", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneID [label="Conclusion:\nTranscript is the NF1 Gene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Localization -> Translocation; Translocation -> Mapping; Mapping -> Candidate; Candidate -> Disruption; Candidate -> Mutation; Disruption -> GeneID; Mutation -> GeneID; }

Caption: Workflow of the positional cloning strategy used to identify the NF1 gene.

Initial Characterization of the NF1 Gene and its Product, Neurofibromin

Following the cloning of the NF1 gene, the focus shifted to characterizing its structure and the protein it encodes, which was named neurofibromin.

Gene and Transcript Characteristics

The NF1 gene was revealed to be one of the largest in the human genome, spanning over 300-350 kilobases of genomic DNA and containing at least 59-60 exons.[4][6][7] The extensive size of the gene is consistent with the high spontaneous mutation rate observed in neurofibromatosis type 1.[1] The primary transcript is approximately 11-13 kb and is widely expressed in various human and rat tissues.[4][5]

Neurofibromin: A Large and Ubiquitous Protein

To characterize the protein product, antibodies were developed against fusion proteins and synthetic peptides derived from the NF1 cDNA sequence.[8][9] Initial experiments using immunoprecipitation and immunoblotting identified a large protein with an estimated molecular weight of approximately 250-280 kDa.[8][9][10] The full-length cDNA was found to encode a polypeptide of 2818 amino acids.[7][8] This protein, neurofibromin, was detected in all tissues and cell lines examined, including human, rat, and mouse, indicating its ubiquitous nature.[8][9]

| Parameter | Initial Finding | Reference |

| Gene Location | Chromosome 17q11.2 | [1][4] |

| Genomic Size | ~300-350 kb | [4][6][7] |

| Number of Exons | At least 59-60 | [4] |

| Transcript Size | ~11-13 kb | [1][4] |

| Protein Name | Neurofibromin | [8] |

| Protein Size (kDa) | ~250-280 kDa | [8][9][10] |

| Protein Size (amino acids) | 2818 | [7][8] |

Table 1: Summary of the initial quantitative data on the NF1 gene and neurofibromin protein.

Unveiling the Function: Neurofibromin as a Ras GTPase-Activating Protein (GAP)

A pivotal breakthrough in understanding neurofibromin's function came from sequence analysis of the cloned NF1 cDNA. A significant region of the predicted protein showed homology to the catalytic domain of the GTPase-activating protein (GAP) family, particularly p120-GAP and the yeast IRA1 and IRA2 proteins.[5][11] This suggested that neurofibromin might be involved in regulating the Ras signal transduction pathway.[11]

Subsequent functional assays confirmed this hypothesis. A fragment of the NF1 cDNA containing this GAP-related domain (GRD) was expressed and shown to stimulate the GTPase activity of wild-type Ras p21.[12] This activity was specific, as oncogenic mutants of Ras were unaffected.[12] These findings established neurofibromin as a negative regulator of Ras.[13]

| Parameter | Value | Reference |

| Affinity of NF1-GRD for Ras p21 (Kd) | ~250 nM | [12] |

| Relative Specific Activity vs. p120-GAP | ~30-fold lower | [12] |

Table 2: Quantitative analysis of the GAP activity of the neurofibromin GAP-related domain (GRD).

dot digraph "Neurofibromin_Ras_Signaling" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowsize=0.7];

// Define nodes RasGTP [label="Active Ras-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RasGDP [label="Inactive Ras-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; Neurofibromin [label="Neurofibromin\n(Ras-GAP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., MAPK Pathway)", fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges RasGTP -> Downstream [label="Promotes Cell\nGrowth & Proliferation"]; RasGTP -> RasGDP [label="GTP Hydrolysis", style=dashed]; Neurofibromin -> RasGDP [label="Stimulates", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Initial understanding of neurofibromin's role in the Ras signaling pathway.

Experimental Protocols

The discovery and initial characterization of neurofibromin 1 relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Positional Cloning of the NF1 Gene

-

Objective: To identify the NF1 gene based on its chromosomal location.

-

Methodology:

-

Genetic Linkage Analysis: Family studies were used to map the NF1 locus to a specific region on chromosome 17q11.2.

-

Identification of Translocation Breakpoints: NF1 patients with balanced chromosomal translocations involving 17q11.2 were identified. The breakpoints of these translocations were considered to be within or near the NF1 gene.

-

Chromosome Walking and Jumping: Libraries of large DNA fragments (e.g., in Yeast Artificial Chromosomes - YACs) were created. Probes from the linked region were used to "walk" or "jump" along the chromosome to clone the DNA spanning the translocation breakpoints.

-

Identification of Candidate Transcripts: The cloned genomic DNA from the breakpoint region was used to screen cDNA libraries from various tissues (e.g., brain, placenta) to identify expressed genes. This was done via techniques like Northern blotting.

-

Mutation Analysis: Candidate transcripts were sequenced in NF1 patients without translocations to identify other mutations (e.g., insertions, deletions, point mutations) that would confirm the gene's identity.

-

cDNA Library Screening and Sequencing

-

Objective: To obtain the full-length coding sequence of the NF1 gene.

-

Methodology:

-

Library Construction: cDNA libraries were constructed from mRNA isolated from tissues expressing the NF1 gene.

-

Probe Generation: A DNA fragment from the identified candidate gene region was labeled (e.g., with 32P) to be used as a probe.

-

Library Screening: The cDNA library was plated, and the probe was used to hybridize to and identify colonies containing the NF1 cDNA.

-

cDNA Walking: Positive clones were isolated and sequenced. The ends of these clones were then used as new probes to re-screen the library to find overlapping clones, progressively "walking" along the full length of the transcript.

-

Sequence Assembly: The sequences of all overlapping clones were assembled to generate the full-length cDNA sequence.

-

dot graph "Experimental_Workflow_NF1_Characterization" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowsize=0.7];

// Define nodes Gene [label="Cloned NF1 Gene\n(from Positional Cloning)", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA [label="Full-length NF1 cDNA\n(from cDNA Walking)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody [label="Antibody Production\n(vs. Fusion Proteins/Peptides)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinID [label="Protein Identification\n(Immunoprecipitation & Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSize [label="Size Determination\n(~250-280 kDa)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GRD_Expression [label="Expression of\nGAP-Related Domain (GRD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAP_Assay [label="Ras-GTPase\nActivity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Function [label="Functional Characterization\n(Negative Regulator of Ras)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Gene -> cDNA; cDNA -> Antibody; cDNA -> GRD_Expression; Antibody -> ProteinID; ProteinID -> ProteinSize; GRD_Expression -> GAP_Assay; GAP_Assay -> Function; }

Caption: Experimental workflow for the initial characterization of neurofibromin.

Antibody Production and Protein Characterization

-

Objective: To identify and characterize the neurofibromin protein.

-

Methodology:

-

Antigen Design: Portions of the NF1 cDNA were expressed as fusion proteins in bacteria, or short, unique amino acid sequences were synthesized as peptides.

-

Immunization: Rabbits were immunized with the purified fusion proteins or conjugated peptides to generate polyclonal antibodies.

-

Immunoprecipitation: The generated antibodies were used to capture neurofibromin from cell or tissue lysates. The lysates were incubated with the antibody, and then protein A/G beads were used to pull down the antibody-protein complex.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a membrane and probed with another anti-neurofibromin antibody to confirm the protein's identity and determine its molecular weight.

-

Ras-GAP Activity Assay

-

Objective: To determine if neurofibromin possesses GTPase-activating protein activity towards Ras.

-

Methodology:

-

Expression of NF1-GRD: The GAP-related domain (GRD) of neurofibromin was expressed and purified from a recombinant system (e.g., bacteria or yeast).

-

Loading of Ras with Radioactive GTP: Recombinant Ras protein was loaded with a radioactive GTP analog, [γ-32P]GTP.

-

Incubation: The [γ-32P]GTP-loaded Ras was incubated with and without the purified NF1-GRD.

-

Measurement of GTP Hydrolysis: The amount of GTP hydrolysis was measured by quantifying the release of radioactive phosphate ([32P]Pi) over time, typically by filter binding assays that separate protein-bound GTP from free phosphate. An increase in the rate of [32P]Pi release in the presence of NF1-GRD indicated GAP activity.

-

Conclusion

The discovery and initial characterization of the NF1 gene and its protein product, neurofibromin, represent a landmark achievement in molecular genetics. The application of positional cloning successfully identified one of the largest human genes, and subsequent biochemical analyses rapidly unveiled its critical role as a negative regulator of the Ras signaling pathway. These foundational studies not only provided a molecular basis for neurofibromatosis type 1 but also paved the way for decades of research into the complex cellular functions of neurofibromin and the development of targeted therapies for NF1 and related disorders.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Positional Cloning [genome.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Neurofibromin (NF1) as a Key Tumor Suppressor

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "NFQ1" did not yield information on a known tumor suppressor. This document proceeds under the assumption that the intended subject of inquiry is the well-established tumor suppressor, Neurofibromin (NF1) .

Executive Summary

Neurofibromin (NF1) is a critical tumor suppressor protein that plays a pivotal role in regulating cell growth and proliferation. Encoded by the NF1 gene, this large, multi-domain protein is best known for its function as a GTPase-activating protein (GAP) that negatively regulates the proto-oncoprotein Ras. Loss-of-function mutations in the NF1 gene lead to the genetic disorder Neurofibromatosis type 1, which is characterized by the growth of benign and malignant tumors. This guide provides an in-depth overview of the molecular mechanisms underlying NF1's tumor suppressor function, presents quantitative data on its impact, details key experimental protocols for its study, and visualizes the core signaling pathways involved.

Core Mechanism of Action: The Ras-GAP Activity

The primary mechanism by which NF1 exerts its tumor suppressor function is through its GAP-related domain (GRD). This domain accelerates the intrinsic GTPase activity of Ras proteins (H-Ras, K-Ras, and N-Ras), converting the active GTP-bound Ras to its inactive GDP-bound state.[1][2][3] In the absence of functional NF1, Ras remains in a constitutively active state, leading to the hyperactivation of downstream pro-proliferative signaling pathways.[1][3]

Downstream Signaling Pathways

The hyperactivation of Ras due to NF1 loss triggers a cascade of downstream signaling events, primarily through the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4]

-

RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutively active Ras leads to persistent signaling through this cascade, promoting uncontrolled cell division.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Its aberrant activation due to NF1 deficiency contributes to tumor development and progression.[3][5]

Ras-Independent Functions

While the Ras-GAP activity is central to NF1's tumor suppressor role, emerging evidence suggests the involvement of other, Ras-independent mechanisms. Neurofibromin is a large protein with multiple domains that interact with a variety of other proteins, influencing pathways such as:

-

STAT3 Signaling: Studies have shown that loss of NF1 can lead to the hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival.[5][6]

-

Wnt Signaling: Deregulation of the Wnt signaling pathway, which is critical in development and cancer, has also been implicated in NF1-associated tumorigenesis.[7]

Quantitative Data on NF1-Mediated Tumor Suppression

The loss of NF1 function has significant quantitative effects on cancer risk and cellular behavior.

Table 1: Cancer Incidence in Individuals with NF1 Mutations

| Cancer Type | Standardized Incidence Ratio (SIR) | Cumulative Risk by Age 50 | Lifetime Cancer Risk | Reference(s) |

| All Cancers | 5.03 | 38.8% | 59.6% | [8] |

| Malignant Peripheral Nerve Sheath Tumors (MPNST) | High (not specified) | - | 8-13% | [9] |

| Glioma | High (not specified) | - | - | [10] |

| Breast Cancer (in women) | Increased risk | - | - | [11] |

Table 2: Cellular Effects of NF1 Loss

| Cellular Process | Effect of NF1 Loss | Quantitative Measure (Example) | Reference(s) |

| Cell Proliferation | Increased | 2.5-fold increase in cell growth in the absence of retinoic acid in NF1-deficient neuroblastoma cells.[12] | [12] |

| Apoptosis | Decreased (Resistance to apoptosis) | 2-fold increase in apoptosis in NF1-deficient tumor xenografts upon STAT3 inhibition.[5] | [5][13] |

| Ras Activity | Increased | 4-fold increase in Ras-GTP in benign neurofibromas and 15-fold increase in neurogenic sarcomas from NF1 patients.[14] | [14] |

Signaling Pathways and Experimental Workflows

NF1-Mediated Regulation of the Ras Signaling Pathway

Caption: NF1 negatively regulates the Ras signaling pathway.

Experimental Workflow for Assessing NF1 Function

Caption: Workflow for analyzing NF1's effect on Ras activity and cell proliferation.

Detailed Experimental Protocols

Western Blot for NF1 and Ras Protein Expression

Objective: To determine the expression levels of NF1 and total Ras protein in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-NF1, anti-pan-Ras, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Ras Activation (Pull-Down) Assay

Objective: To specifically measure the amount of active, GTP-bound Ras in cell lysates.

Materials:

-

Ras activation assay kit (containing Raf-1 RBD agarose beads)

-

Cell lysis buffer provided in the kit

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Anti-pan-Ras antibody

-

Western blot reagents (as above)

Protocol:

-

Cell Lysis: Lyse cells according to the kit's instructions.

-

Protein Quantification: Determine protein concentration.

-

(Optional) Positive and Negative Controls: Treat aliquots of lysate with GTPγS (positive control) and GDP (negative control).

-

Pull-Down of Active Ras: Incubate cell lysates with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle agitation.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blot: Analyze the eluted proteins by Western blotting using an anti-pan-Ras antibody to detect the amount of pulled-down (active) Ras.

Cell Proliferation Assay (e.g., CyQUANT® NF Cell Proliferation Assay)

Objective: To quantify the rate of cell proliferation in NF1-deficient versus NF1-proficient cells.

Materials:

-

CyQUANT® NF Cell Proliferation Assay Kit (or similar fluorescence-based assay)

-

96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Plate cells at a desired density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere.

-

Incubation: Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Dye Addition: Remove the culture medium and add the dye binding solution from the kit to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for CyQUANT® NF).

-

Data Analysis: The fluorescence intensity is directly proportional to the cell number. Compare the fluorescence readings between different cell lines or treatment conditions.

In Vivo Tumor Models

To study the tumor suppressor function of NF1 in a more complex biological system, various mouse models have been developed. These include:

-

Genetically Engineered Mouse Models (GEMMs): Mice with conditional knockout of the Nf1 gene in specific cell types (e.g., Schwann cells) are used to model neurofibroma formation.[15][16]

-

Xenograft Models: Human NF1-deficient tumor cells can be implanted into immunodeficient mice to study tumor growth and response to therapies.[5][17]

These models are invaluable for preclinical testing of potential therapeutic agents targeting the pathways dysregulated by NF1 loss.

Conclusion

Neurofibromin 1 is a cornerstone of tumor suppression, primarily through its elegant control of the Ras signaling pathway. A thorough understanding of its multifaceted mechanisms of action is paramount for the development of targeted therapies for Neurofibromatosis type 1 and a subset of sporadic cancers characterized by NF1 mutations. The experimental protocols and models outlined in this guide provide a robust framework for researchers and drug development professionals to investigate NF1 function and evaluate novel therapeutic strategies.

References

- 1. RAS and beyond: the many faces of the neurofibromatosis type 1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. n-tap.org [n-tap.org]

- 4. The therapeutic potential of neurofibromin signaling pathways and binding partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Neurofibromin and suppression of tumorigenesis: beyond the GAP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF1 Associated with More Cancer Types Than Previously Known - NCI [cancer.gov]

- 11. A prospective study of neurofibromatosis type 1 cancer incidence in the UK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF1 is a tumor suppressor in neuroblastoma that determines retinoic acid response and disease outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NF1 gene revisited – from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Mouse models of tumor development in neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF Data Portal [nf.synapse.org]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Downstream Effectors of the NF-κB Signaling Cascade

Disclaimer: Initial searches for "NFQ1 signaling cascade" did not yield information on a recognized pathway by that name in publicly available scientific literature. It is presumed that "this compound" may be a typographical error or a non-standard nomenclature. This guide will therefore focus on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade , a well-documented and highly relevant pathway for researchers and drug development professionals.

The NF-κB signaling pathway is a cornerstone of cellular responses to a vast array of stimuli, including cytokines, pathogens, and stress. It is a pleiotropic regulator, controlling the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous diseases, from inflammatory disorders to cancer, making its downstream effectors critical targets for therapeutic intervention.[3]

Core Signaling Pathways

The activation of NF-κB transcription factors is primarily controlled by two major pathways: the canonical (or classical) and the non-canonical (or alternative) pathway.

Canonical Pathway: This pathway is typically triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs).[1] A key event is the activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[1] The activated IKK complex phosphorylates the inhibitor of κB (IκB) proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This releases the NF-κB dimers (most commonly p50-RelA) to translocate to the nucleus and activate gene transcription.[1]

Non-Canonical Pathway: This pathway is independent of IKKβ and NEMO and relies on IKKα homodimers.[1] It is activated by a specific subset of TNF superfamily receptors, such as BAFF-R and CD40.[1] This leads to the phosphorylation and processing of the p100 protein to its p52 form, resulting in the nuclear translocation of p52-RelB dimers.[1] The alternative pathway is crucial for the development and maintenance of secondary lymphoid organs.[1]

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the canonical and non-canonical NF-κB signaling cascades.

Caption: Canonical NF-κB signaling pathway.

Caption: Non-Canonical NF-κB signaling pathway.

Downstream Effector Genes and Proteins

The nuclear translocation of active NF-κB dimers leads to the transcriptional regulation of a wide array of target genes. These downstream effectors can be broadly categorized by their function.

Table 1: Key Downstream Effectors of the NF-κB Pathway

| Category | Gene/Protein Effector | Function | Stimulus & Cell Type Example | Quantitative Change (Fold Induction) | Reference Method |

| Inflammation | IL-6 | Pro-inflammatory cytokine, involved in acute phase response. | LPS-stimulated BV2 Microglia | >10x mRNA increase | qPCR |

| TNF-α | Pro-inflammatory cytokine, amplifies inflammatory cascade. | LPS-stimulated Macrophages | ~5-15x mRNA increase | qPCR, ELISA | |

| COX-2 | Enzyme for prostaglandin synthesis, mediates pain and inflammation.[4] | LPS-stimulated BV2 Microglia | Significant protein increase | Western Blot[4] | |

| iNOS | Produces nitric oxide, a key inflammatory mediator.[4] | LPS-stimulated BV2 Microglia | Significant protein increase | Western Blot[4] | |

| Immune Response | IL-2 | T-cell growth factor, crucial for adaptive immunity. | Activated T-Cells | >20x mRNA increase | Northern Blot, qPCR |

| ICAM-1 | Cell adhesion molecule, facilitates leukocyte extravasation. | TNF-α-treated Endothelial Cells | ~4-8x protein increase | Flow Cytometry, WB | |

| Cell Proliferation | Cyclin D1 | Promotes G1/S phase transition in the cell cycle. | Mitogen-stimulated Fibroblasts | ~2-5x mRNA increase | qPCR |

| c-Myc | Transcription factor that drives cell cycle progression and growth. | Various cancer cell lines | Variable, often >3x | ChIP-seq, qPCR | |

| Anti-Apoptosis | Bcl-2 | Inhibits apoptosis by preventing mitochondrial outer membrane permeabilization. | TNF-α-treated various cell types | ~2-4x mRNA increase | qPCR |

| Bcl-xL | Anti-apoptotic protein of the Bcl-2 family. | TNF-α-treated various cell types | ~3-6x mRNA increase | qPCR | |

| cIAP1/2 | Inhibitors of apoptosis proteins, block caspase activity. | TNF-α signaling | Component of signaling complex[5] | Co-IP, WB |

Note: Fold induction values are approximate and can vary significantly based on the cell type, stimulus, concentration, and time course of the experiment.

Experimental Protocols

Detailed methodologies are essential for the accurate study of NF-κB downstream effectors. Below are protocols for key experiments used to generate the data summarized above.

Protocol 1: Western Blot for Protein Expression (e.g., COX-2, iNOS)

Objective: To quantify the relative expression levels of specific proteins following NF-κB activation.

-

Cell Culture and Treatment: Plate cells (e.g., BV2 microglia) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-COX-2, anti-iNOS) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify band intensities using software like ImageJ, normalizing the target protein signal to the loading control.

Protocol 2: Quantitative PCR (qPCR) for mRNA Expression (e.g., IL-6, TNF-α)

Objective: To measure the relative changes in target gene mRNA levels after NF-κB activation.

-

Cell Culture and Treatment: Culture and treat cells as described in Protocol 1, but in an appropriate vessel for RNA extraction.

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., IL-6) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Thermocycling: Run the reaction on a qPCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene's Ct value to the reference gene's Ct value.

Protocol 3: Luciferase Reporter Assay for NF-κB Transcriptional Activity

Objective: To measure the transcriptional activity of NF-κB in response to stimuli.

-

Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids:

-

A reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency.

-

-

Cell Treatment: After 24 hours of transfection, treat the cells with the desired stimulus or inhibitor.

-

Cell Lysis and Assay: After the treatment period (e.g., 6-8 hours), lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity (representing NF-κB activity) to the Renilla luciferase activity for each sample. Express results as fold induction relative to the untreated control.

Experimental Workflow Diagram

Caption: Workflow for analyzing NF-κB downstream effectors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The Nuclear Signaling of NF-κB – Current Knowledge, New Insights, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reactome | TNFR1-induced NF-kappa-B signaling pathway [reactome.org]

Unraveling the Transcriptional Control of Neurofibromin 1 (NF1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibromin 1 (NF1) is a critical tumor suppressor protein that plays a pivotal role in regulating cell growth and proliferation primarily through the Ras signaling pathway.[1][2] Dysregulation of the NF1 gene is associated with neurofibromatosis type 1, a complex genetic disorder characterized by the growth of tumors along nerves.[3][4] Understanding the intricate mechanisms that govern NF1 gene expression is paramount for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the regulation of NF1 gene expression, with a focus on the transcription factors and signaling pathways involved. We delve into the architecture of the NF1 promoter, detail key experimental protocols for its study, and present signaling pathways in a clear, visual format to facilitate a deeper understanding of its transcriptional control.

Introduction to the NF1 Gene

The NF1 gene, located on chromosome 17q11.2, encodes a large and complex protein called neurofibromin.[4] Neurofibromin acts as a GTPase-activating protein (GAP), which negatively regulates the Ras family of small GTPases.[2][4][5] By accelerating the conversion of active GTP-bound Ras to its inactive GDP-bound state, neurofibromin effectively puts the brakes on downstream signaling cascades that promote cell growth and division, such as the Raf/MEK/ERK and PI3K/AKT/mTOR pathways.[5][6][7] Mutations in the NF1 gene lead to a loss of this crucial regulatory function, resulting in hyperactive Ras signaling and the development of tumors.[1][3] The expression of the NF1 gene itself is tightly controlled in a tissue- and developmentally-specific manner, with the highest levels typically observed in the brain and spinal cord.[8][9]

Transcriptional Regulation of the NF1 Gene

The regulation of NF1 gene expression occurs primarily at the transcriptional level, governed by a complex interplay of cis-acting DNA elements within the promoter region and trans-acting transcription factors that bind to these sites.

The NF1 Promoter Region

The promoter region of the NF1 gene, located upstream of the transcription start site, lacks canonical TATA and CCAAT boxes, which are common in many eukaryotic promoters.[8] Despite this, transcription initiates at a specific, conserved site.[8] The 5' flanking region of the NF1 gene is highly conserved between humans and mice, suggesting the presence of functionally important regulatory elements.[8]

Several putative transcription factor binding sites have been identified within the NF1 promoter and its 5' untranslated region (UTR), including:

-

cAMP response element (CRE): This element suggests that NF1 expression may be modulated by signaling pathways that alter intracellular cyclic AMP (cAMP) levels.

-

AP2 consensus binding sites: Activator protein 2 (AP-2) is a family of transcription factors involved in a wide range of developmental processes.

-

Serum response element (SRE): The presence of an SRE indicates potential regulation by growth factors and other serum components.[8]

Further analysis has identified highly conserved genomic segments in the 5' upstream region and intron 1 of the NF1 gene that are predicted to contain transcription factor binding sites.[9] One particularly notable sequence, located 310-333 bp upstream of the translation initiation site, is almost identical between human, mouse, rat, and even pufferfish, suggesting its critical role as a core promoter element.[9]

Transcription Factors Involved in NF1 Regulation

While the specific transcription factors that definitively control NF1 expression are still under active investigation, the presence of conserved binding motifs in the promoter region provides strong candidates for key regulators. The functional significance of some of these sites has been explored through experimental approaches. For instance, variations in the promoter sequence have been shown to affect protein binding and reporter gene expression levels, indicating their role in modulating NF1 transcription.[10]

The following table summarizes the key putative transcription factor binding sites identified in the NF1 promoter region:

| Putative Binding Site | Potential Transcription Factor Family | Implied Regulatory Pathway | Reference |

| cAMP Response Element (CRE) | CREB/ATF | cAMP/PKA signaling | [8] |

| AP2 Consensus Sites | AP-2 | Various developmental and signaling pathways | [8] |

| Serum Response Element (SRE) | Serum Response Factor (SRF) | Growth factor signaling (e.g., MAPK) | [8] |

Signaling Pathways Modulating NF1 Expression

The expression of the NF1 gene is influenced by a variety of intracellular signaling pathways, many of which are themselves regulated by the Ras protein that NF1 controls, creating complex feedback loops.

Ras/MAPK Pathway

The Ras/MAPK (mitogen-activated protein kinase) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Neurofibromin directly inhibits this pathway by inactivating Ras.[5][6] It is plausible that the activity of the Ras/MAPK pathway could, in turn, influence the expression of the NF1 gene itself, potentially through the activation of transcription factors that bind to the SRE in the NF1 promoter.

Figure 1: The Ras/MAPK signaling pathway and its regulation by NF1.

cAMP/PKA Pathway

The presence of a CRE in the NF1 promoter suggests a role for the cAMP/PKA (cyclic AMP/protein kinase A) signaling pathway in regulating its expression.[8] This pathway is often involved in cell differentiation and can have inhibitory effects on cell growth. Activation of this pathway could potentially lead to increased NF1 expression, thereby reinforcing the suppression of pro-growth signaling.

Figure 2: The cAMP/PKA signaling pathway and its potential regulation of NF1 expression.

Experimental Protocols for Studying NF1 Gene Regulation

A variety of molecular biology techniques can be employed to investigate the transcriptional regulation of the NF1 gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the in vivo binding of specific transcription factors to the NF1 promoter.

Detailed Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody-transcription factor-DNA complexes are then captured using protein A/G-coated beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the NF1 promoter region or by next-generation sequencing (ChIP-seq) to identify binding sites across the genome.

Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Luciferase Reporter Assay

Luciferase reporter assays are used to functionally assess the activity of the NF1 promoter and the effect of specific mutations or transcription factors on its activity.

Detailed Methodology:

-

Construct Generation: Clone the NF1 promoter region of interest upstream of a luciferase reporter gene in a plasmid vector.

-

Transfection: Transfect the reporter construct into a suitable cell line. Co-transfect with a plasmid expressing a transcription factor of interest to assess its effect on promoter activity. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Cell Lysis: After a defined period, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add the appropriate substrate for the luciferase enzyme and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity of the NF1 promoter construct under different conditions (e.g., with and without the co-transfected transcription factor).

Figure 4: Workflow for Luciferase Reporter Assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a transcription factor to a specific DNA sequence, such as a putative binding site in the NF1 promoter.

Detailed Methodology:

-

Probe Labeling: Synthesize a short DNA probe corresponding to the putative binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with a nuclear extract containing the transcription factor of interest or with a purified recombinant transcription factor.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.

-

Specificity Controls: To confirm the specificity of the binding, perform competition assays with an excess of unlabeled specific or non-specific competitor DNA. A supershift assay, where an antibody to the transcription factor is added to the binding reaction, can be used to identify the specific protein in the complex.

Conclusion and Future Directions

The transcriptional regulation of the NF1 gene is a complex process involving multiple cis-acting elements and trans-acting factors. While significant progress has been made in identifying the key components of the NF1 promoter and the signaling pathways that likely influence its expression, a complete picture of its regulatory network remains to be elucidated. Future research should focus on the definitive identification and characterization of the transcription factors that bind to the conserved elements in the NF1 promoter and how their activity is modulated by upstream signaling events. A deeper understanding of the transcriptional control of NF1 will be instrumental in developing novel therapeutic approaches for neurofibromatosis type 1 and other related disorders by potentially enabling the modulation of endogenous NF1 expression levels.

References

- 1. NF1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. genecards.org [genecards.org]

- 3. Neurofibromatosis type 1 (NF1) gene: implication in neuroectodermal differentiation and genesis of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurofibromin - Wikipedia [en.wikipedia.org]

- 5. Neurofibromin Structure, Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic potential of neurofibromin signaling pathways and binding partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA sequences in the promoter region of the NF1 gene are highly conserved between human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of NF1 transcriptional regulatory elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional analysis of polymorphic variation within the promoter and 5' untranslated region of the neurofibromatosis type 1 (NF1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Canonical Functions of the NF-κB Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the query specified the "NFQ1 protein," this term does not correspond to a recognized protein in standard molecular biology databases. The context of "non-canonical functions" strongly suggests an interest in the well-established non-canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This guide will therefore provide an in-depth technical overview of this pathway, with a focus on the pivotal role of the NF-κB2 precursor protein p100 and its processed form, p52. The non-canonical NF-κB pathway is a crucial signaling cascade that operates in parallel to the canonical pathway, regulating specific aspects of immunity, lymphoid organ development, and cell survival.[1][2] Unlike the rapid and transient signaling of the canonical pathway, the non-canonical pathway is characterized by its slow and persistent activation.[1]

The Non-Canonical NF-κB Signaling Pathway

The central event in the non-canonical NF-κB pathway is the regulated processing of the NF-κB2 precursor protein, p100, into its mature p52 subunit.[2] This process is tightly controlled and initiated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including the B-cell activating factor receptor (BAFFR), CD40, and lymphotoxin β-receptor (LTβR).[2]

The key molecular players and steps in this pathway are:

-

Receptor Ligation and NIK Stabilization: In resting cells, NF-κB-inducing kinase (NIK) is continuously targeted for proteasomal degradation by a complex containing TRAF3 (TNF receptor-associated factor 3).[3] Upon ligand binding to a relevant TNFR superfamily member, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[3]

-

IKKα Activation: The stabilized NIK then phosphorylates and activates IκB kinase α (IKKα).[2][3]

-

p100 Phosphorylation and Processing: Activated IKKα, in turn, phosphorylates the C-terminal ankyrin repeat domain of p100.[2][3] This phosphorylation event marks p100 for ubiquitination and subsequent proteasomal processing, which results in the removal of its C-terminal inhibitory domain, generating the p52 protein.

-

Nuclear Translocation and Gene Transcription: The newly formed p52 subunit typically forms a heterodimer with RelB. This p52/RelB complex then translocates to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2] In some contexts, RelB can also associate with p65 for nuclear translocation in a p52-independent manner.[4]

Signaling Pathway Diagram

Quantitative Data

The activity of the non-canonical NF-κB pathway can be quantified at multiple levels, from gene expression to protein abundance and nuclear localization.

Table 1: Gene Expression Changes Associated with Non-Canonical NF-κB Pathway Activation

| Gene | Regulation | Function | Cancer Prognostic Association (Breast Cancer) | Reference |

| MAP3K14 (NIK) | Upregulated upon stimulation | Key kinase in the pathway | Better relapse-free survival | [5][6] |

| NFKB2 (p100/p52) | Upregulated upon stimulation | Precursor/active subunit | Better relapse-free survival | [6] |

| RELB | Upregulated upon stimulation | Transcriptional activator | Better relapse-free survival | [6] |

| CXCL12 | Upregulated | Chemokine | - | [5] |

| CXCL13 | Upregulated | Chemokine | - | [5] |

| CCL19 | Upregulated | Chemokine | - | [5] |

| CCL21 | Upregulated | Chemokine | - | [5] |

| TNFSF13B (BAFF) | Upregulated | B-cell survival factor | - | [5] |

| IL8 | Upregulated | Pro-inflammatory cytokine | Poor relapse-free and overall survival | [6] |

| MMP1 | Upregulated | Matrix metalloproteinase | Poor relapse-free and overall survival | [6] |

Table 2: Impact of NIK Inhibition on NF-κB Subunit Levels in MEC-1 Cells

| Treatment | p65/RelA Change | p52 Change | RelB Change | Reference |

| CW15337 (NIK inhibitor) | Slight, significant increase | Significant, dose-dependent reduction | Significant, dose-dependent reduction | [7] |

Experimental Protocols

Several key experiments are commonly used to investigate the non-canonical NF-κB pathway.

NIK Stability Assessment via Cycloheximide (CHX) Chase Assay

This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein pool over time.[8][9][10]

Experimental Workflow Diagram

References

- 1. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p52-independent nuclear translocation of RelB promotes LPS-induced attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noncanonical NF-κB Signaling Is Limited by Classical NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential impact of classical and non-canonical NF-κB pathway-related gene expression on the survival of breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]

Foundational Research on "NFQ1" and Cancer: A Clarification

Initial searches for a gene or protein specifically designated "NFQ1" in the context of cancer research have not yielded relevant results in established genetics and proteomics databases. It is possible that "this compound" may be a typographical error, a non-standard alias, or a very recently identified factor not yet widely documented. The information landscape suggests two potential interpretations of the query: a reference to the Nociceptin/orphanin FQ (N/OFQ) system, or a misspelling of the well-researched tumor suppressor, NF1.

Given the user's request for an in-depth technical guide, this document will proceed by addressing the more prominent and extensively researched of these possibilities, Neurofibromin 1 (NF1) , a critical tumor suppressor gene with a profound and well-documented link to a variety of cancers. We will also briefly touch upon the Nociceptin/orphanin FQ (N/OFQ) system and its emerging role in cancer biology.

Part 1: Neurofibromin 1 (NF1) and Its Role in Cancer

Neurofibromin 1 (NF1) is a tumor suppressor gene located on chromosome 17. It encodes a large, multi-domain protein called neurofibromin, which plays a crucial role in regulating cell growth and proliferation.[1]

Core Function: A Negative Regulator of Ras Signaling

The primary function of neurofibromin is to act as a negative regulator of the Ras family of small GTPases (including KRAS, NRAS, and HRAS).[2] It achieves this through its GTPase-activating protein (GAP)-related domain (GRD), which accelerates the conversion of active, GTP-bound Ras to its inactive, GDP-bound state.[2] This "off-switch" function is critical, as the Ras/MAPK pathway is a central signaling cascade that drives cell proliferation, differentiation, and survival.[3]

Loss-of-function mutations in the NF1 gene lead to a decrease in neurofibromin's GAP activity. Consequently, Ras remains in its active, GTP-bound state, leading to sustained and uncontrolled activation of downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][3] This chronic signaling promotes tumorigenesis.

NF1 in Hereditary and Sporadic Cancers

Neurofibromatosis Type 1: Germline mutations in the NF1 gene cause Neurofibromatosis type 1, an autosomal dominant genetic disorder with an incidence of approximately 1 in 3,000 live births.[3] This condition predisposes individuals to a wide range of both benign and malignant tumors.[1][4] The lifetime risk of malignancy in individuals with NF1 is significantly increased compared to the general population.[1]

Somatic Mutations in Sporadic Cancers: Beyond its role in the hereditary syndrome, somatic (non-inherited) mutations in NF1 are found in a variety of sporadic cancers.[1][2] These include:

-

Melanoma (particularly desmoplastic melanoma)[3]

-

Glioblastoma

-

Lung adenocarcinoma[2]

-

Breast cancer[2]

-

Bladder carcinoma

-

Neuroendocrine tumors[5]

Quantitative Data on NF1 and Cancer

| Cancer Type Associated with NF1 | Nature of Association | Key Quantitative Findings | Citations |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | High-risk malignant tumor arising from plexiform neurofibromas in NF1 patients. | Relative risk is approximately 2,000 times higher in the NF1 population compared to the general population. | [6] |

| Glioma (Brain Tumors) | Increased incidence in individuals with NF1. | Relative risk for brain cancers in the NF1 population is 37.5 times that of the general population. | [6] |

| Breast Cancer | Increased risk, particularly in women with NF1 under 50. | Relative risk is over four times higher for individuals with NF1 under the age of 50. | [6] |

| Melanoma | Somatic mutations are a key driver in a subset of melanomas. | NF1 mutations are found in 45–93% of desmoplastic melanomas. | [3] |

| Juvenile Myelomonocytic Leukemia (JMML) | Germline NF1 mutations are a known cause. | Inactivation of one NF1 gene copy increases the risk of this rare childhood leukemia. | [7] |

Signaling Pathways and Experimental Workflows

NF1-Ras Signaling Pathway Diagram This diagram illustrates the core function of NF1 as a negative regulator of the Ras signaling pathway. In a healthy cell, NF1 promotes the inactivation of Ras. When NF1 is mutated, Ras remains constitutively active, leading to downstream signaling that promotes tumor growth.

Caption: NF1 negatively regulates the Ras signaling pathway.

Experimental Workflow: Identifying NF1 Mutations in Tumors This workflow outlines the typical steps researchers take to identify somatic NF1 mutations from a tumor sample and validate their functional impact.

Caption: Workflow for identifying and validating NF1 mutations.

Experimental Protocols

1. Western Blot for Ras Pathway Activation (p-ERK Analysis)

-

Objective: To determine if the loss of NF1 leads to increased Ras pathway activation by measuring the phosphorylation of ERK (p-ERK), a downstream effector.

-

Methodology:

-

Protein Extraction: Lyse cultured cells (e.g., NF1-mutant and wild-type control cells) in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control), diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. An increased ratio of p-ERK to total ERK in NF1-mutant cells indicates pathway activation.

-

2. Cell Proliferation Assay (e.g., MTT or Crystal Violet Assay)

-

Objective: To measure the effect of NF1 loss on cell proliferation rates.

-

Methodology:

-

Cell Seeding: Seed an equal number of NF1-mutant and wild-type cells into 96-well plates.

-

Incubation: Culture the cells for various time points (e.g., 24, 48, 72, 96 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Plot absorbance values against time to generate growth curves. Increased absorbance in the NF1-mutant cells indicates a higher proliferation rate.

-

Part 2: The Nociceptin/Orphanin FQ (N/OFQ) System and Cancer

The Nociceptin/orphanin FQ (N/OFQ) system consists of the N/OFQ peptide and its G protein-coupled receptor, the NOP receptor (also known as OPRL1).[8] While primarily studied in the context of pain and neuroscience, emerging evidence suggests a role in cancer.

-

Expression in Tumors: The NOP receptor is overexpressed in certain cancers, such as non-small cell lung cancer (NSCLC), and this high expression can be correlated with a poor prognosis.[8]

-

Cancer-Related Pain: The N/OFQ system is being investigated as a target for alleviating cancer-induced bone pain.[9][10] NOP receptor agonists have shown analgesic properties in preclinical models.[10]

-

Cell Signaling: In neuroblastoma cells, the cAMP-PKA signal transduction pathway has been shown to regulate the gene expression of the NOP receptor.[11]

The research into the direct role of the N/OFQ system in driving tumorigenesis is less developed compared to NF1. Its primary connection to oncology currently revolves around its expression as a prognostic marker and its potential as a therapeutic target for managing cancer-related symptoms.

References

- 1. The NF1 gene revisited – from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancement in research and therapy of NF1 mutant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NF1 gene in tumor syndromes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF1 | Cancer Genetics Web [cancer-genetics.org]

- 5. NF1 Associated with More Cancer Types Than Previously Known - NCI [cancer.gov]

- 6. youtube.com [youtube.com]

- 7. NF1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Nociceptin Receptor Is Overexpressed in Non-small Cell Lung Cancer and Predicts Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nociceptin/orphanin FQ receptor system as a target to alleviate cancer‐induced bone pain in rats: Model validation and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The nociceptin/orphanin FQ receptor system as a target to alleviate cancer-induced bone pain in rats: Model validation and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orphanin FQ/nociceptin and mu-opioid receptor mRNA levels in human SH-SY5Y neuroblastoma cells: effects of activating the cAMP-PKA signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Neurofibromin 1 (NF1) in Neuronal Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibromin 1 (NF1), a large cytoplasmic protein, is a critical negative regulator of the Ras signaling pathway. Mutations in the NF1 gene lead to Neurofibromatosis type 1, a common neurodevelopmental disorder characterized by a wide range of symptoms, including cognitive deficits and an increased risk of tumors. This technical guide provides an in-depth exploration of the role of NF1 in neuronal development, focusing on its impact on cortical architecture, glial cell proliferation, and the intricate signaling pathways it modulates. Detailed experimental protocols for key research techniques are provided, alongside quantitative data from pivotal studies and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neurofibromatosis type 1 is a complex genetic disorder with a significant impact on the developing nervous system. The protein product of the NF1 gene, neurofibromin, functions primarily as a GTPase-activating protein (GAP) for Ras, converting active Ras-GTP to its inactive Ras-GDP form.[1] This regulatory function is crucial for controlling cell growth, proliferation, and differentiation.[1] In the absence of functional neurofibromin, Ras becomes constitutively active, leading to excessive stimulation of downstream pro-growth pathways.[1]

While the tumor suppressor function of NF1 is well-established, its role in the nuanced processes of neuronal development is an area of intense research. Studies utilizing genetically engineered mouse models have been instrumental in elucidating the consequences of NF1 deficiency in the central nervous system (CNS). These models have revealed that NF1 plays a vital role in regulating the proliferation and differentiation of neural stem cells, the migration and morphology of neurons, and the development of glial lineages.[2][3] This guide will synthesize the current understanding of NF1's function in these critical neurodevelopmental processes.

Quantitative Data on the Effects of NF1 Deficiency in Neuronal Development

The following tables summarize key quantitative findings from studies investigating the impact of NF1 loss-of-function on various aspects of neuronal and glial development in mouse models.

| Parameter | Genotype/Model | Brain Region | Observed Effect | Quantitative Change | Reference |

| Axonal Length | Nf1+/- primary hippocampal neurons | Hippocampus | Reduced axonal length | 46% reduction | [4] |

| Gαs Activity | Nf1+/- hippocampal neurons | Hippocampus | Decreased Gαs activity | 42% reduction | [4] |

| Cortical Cell Count | Nf1fl/fl;Emx1-Cre (homozygous cKO) | Isocortex | Increased total cell count | 25% increase | [5] |

| Non-Excitatory Neuron Count | Nf1fl/fl;Emx1-Cre (homozygous cKO) | Isocortex | Increased non-excitatory neuron cell types | 50% increase | [5] |

| Astrocyte Number | Nf1GFAPCKO (2 months old) | Hippocampus (CA1) | Increased number of astrocytes | 1.6-fold increase | [6] |

| Astrocyte Number | Nf1GFAPCKO (12 months old) | Hippocampus (CA1) | Increased number of astrocytes | 2.2-fold increase | [6] |

Table 1: Effects of NF1 Deficiency on Neuronal and Glial Cell Populations. This table highlights the significant alterations in cell number and morphology observed in different brain regions of NF1-deficient mouse models.

| Parameter | Genotype/Model | Tissue | Observed Effect | Quantitative Change | Reference |

| NG2+ Progenitor Cells | Nf1+/- adult mice | Spinal Cord | Increased number of NG2+ progenitor cells | >2-fold increase | [7] |

| Oligodendrocyte Progenitors | Nf1-/- embryonic spinal cord cultures | Spinal Cord | Dramatically increased numbers of CNS oligodendrocyte progenitor cells | 12-fold amplification (retained ability to form oligodendrocytes post-transplantation) | [7] |

| Proliferating OPCs (BrdU+) | nf1a + 1b morphants (zebrafish) | Spinal Cord | Increased number of proliferating OPCs | 1.08 (control) vs. 1.83 (morphant) per section | [8] |

Table 2: Impact of NF1 Deficiency on Oligodendrocyte Progenitor Cells (OPCs). This table summarizes the profound effects of NF1 loss on the proliferation of OPCs in both mouse and zebrafish models.

Signaling Pathways in NF1-Mediated Neuronal Development

NF1 exerts its influence on neuronal development primarily through the modulation of two key intracellular signaling cascades: the Ras/MAPK pathway and the cyclic AMP (cAMP) pathway.

The Ras/MAPK Pathway

As a negative regulator of Ras, neurofibromin is a central node in the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[9] In a healthy state, NF1 facilitates the hydrolysis of GTP on Ras, thereby inactivating it. When NF1 is dysfunctional, Ras remains in its active, GTP-bound state, leading to the persistent activation of downstream effectors such as RAF, MEK, and ERK.[1][2] This sustained signaling cascade promotes cell proliferation and survival and is a major driver of the developmental abnormalities and tumorigenesis seen in Neurofibromatosis type 1.[10]

Caption: The Ras/MAPK signaling pathway and its regulation by NF1.

The cAMP Pathway

Neurofibromin also plays a crucial, albeit more complex, role in regulating cyclic AMP (cAMP) levels in neurons.[11] In contrast to its well-defined inhibitory effect on Ras, NF1 appears to be a positive regulator of cAMP production.[11] Studies have shown that NF1 heterozygosity leads to decreased cAMP levels in CNS neurons.[12] The mechanism involves a Ras-dependent activation of atypical protein kinase C zeta (PKCζ), which in turn leads to the inactivation of Gαs, a key activator of adenylyl cyclase.[4] This intricate interplay highlights a non-canonical Ras effector pathway through which NF1 modulates neuronal function.[3]

Caption: NF1-mediated regulation of the cAMP signaling pathway in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of NF1 in neuronal development.

In Utero Electroporation

This technique is used to introduce plasmids encoding genes of interest, shRNAs, or CRISPR-Cas9 components into neural progenitor cells in the developing embryonic mouse brain.[13][14]

Experimental Workflow:

Caption: Workflow for in utero electroporation in the mouse embryo.

Detailed Protocol:

-

Plasmid Preparation: Purify endotoxin-free plasmids at a concentration of 1-2 µg/µL. Add Fast Green dye to the DNA solution for visualization during injection.[15][16]

-

Animal Preparation: Anesthetize a timed-pregnant mouse (e.g., E14.5) following approved institutional protocols.[13]

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the uterine horns.

-

Gently externalize the uterus and keep it moist with pre-warmed sterile saline.[13]

-

Using a pulled glass micropipette, inject approximately 1-2 µL of the plasmid DNA solution into the lateral ventricle of an embryo.[14]

-

Position forceps-type electrodes on either side of the embryonic head.

-

Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 35V for 50 ms at 950 ms intervals).

-

-

Post-operative Care: Return the uterus to the abdominal cavity, suture the muscle wall and skin, and allow the dam to recover.

-

Analysis: Harvest embryonic or postnatal brains at the desired time point for subsequent analysis, such as immunohistochemistry or microscopy.[17]

Primary Neuronal Culture

This method allows for the in vitro study of neurons isolated from specific brain regions of embryonic or neonatal mice, including those from Nf1 mutant lines.[18][19]

Detailed Protocol:

-

Preparation of Culture Substrate: Coat culture plates or coverslips with Poly-D-Lysine (0.05 mg/mL) or Poly-L-ornithine followed by laminin to promote neuronal attachment and growth.[19][20]

-

Tissue Dissection:

-

Euthanize embryonic (e.g., E18) or neonatal (P0) pups.

-

Dissect the desired brain region (e.g., cortex, hippocampus) in ice-cold dissection medium (e.g., Hibernate-E or PBS with glucose).[18]

-

-

Cell Dissociation:

-

Plating and Culture:

-

Determine cell density using a hemocytometer.

-

Plate the neurons onto the prepared culture substrate in a suitable plating medium (e.g., Neurobasal Plus with B-27 Plus supplement and L-glutamine).[19]

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

-

Maintenance: Perform partial media changes every 3-4 days to maintain neuronal health for long-term culture and subsequent experiments.

Immunohistochemistry (IHC) for Brain Sections

IHC is used to visualize the localization and expression of specific proteins within brain tissue sections.

Detailed Protocol:

-

Tissue Preparation:

-

Perfuse the mouse transcardially with 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the dissected brain in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.[22]

-

Cut 30-40 µm thick sections on a cryostat or vibratome.

-

-

Staining Procedure (Free-Floating Sections):

-

Blocking and Permeabilization: Incubate sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).[23]

-

Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[23][24]

-

Washing: Wash sections three times for 10-15 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[23]

-

Counterstaining: (Optional) Stain nuclei with DAPI or Hoechst.

-

Mounting: Mount the sections onto glass slides and coverslip with an appropriate mounting medium.[23]

-

-

Imaging: Acquire images using a confocal or fluorescence microscope.

Conclusion

The study of Neurofibromin 1 in the context of neuronal development has revealed its indispensable role in orchestrating the complex processes of cell proliferation, differentiation, and migration. Through its dual regulation of the Ras/MAPK and cAMP signaling pathways, NF1 ensures the proper formation of cortical structures and the balanced development of both neuronal and glial lineages. The quantitative data derived from animal models provide a stark illustration of the consequences of NF1 deficiency, leading to observable and measurable changes in brain architecture and cellular composition. The experimental protocols detailed herein represent the foundational techniques that have enabled these discoveries and will continue to be instrumental in unraveling the full spectrum of NF1's functions. For researchers and drug development professionals, a deep understanding of these molecular mechanisms and experimental approaches is paramount for the development of targeted therapies aimed at mitigating the neurological and cognitive deficits associated with Neurofibromatosis type 1. Future exploratory studies will likely focus on the cell-type-specific roles of NF1 and the intricate crosstalk between its downstream signaling pathways, offering new avenues for therapeutic intervention.

References

- 1. n-tap.org [n-tap.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Mechanistic insights from animal models of neurofibromatosis type 1 cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal NF1/RAS regulation of cyclic AMP requires atypical PKC activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NuMorph: Tools for cortical cellular phenotyping in tissue-cleared whole-brain images - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Astrocyte-Specific Inactivation of the Neurofibromatosis 1 Gene (NF1) Is Insufficient for Astrocytoma Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aberrant Growth and Differentiation of Oligodendrocyte Progenitors in Neurofibromatosis Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. NF1 regulation of RAS/ERK signaling is required for appropriate granule neuron progenitor expansion and migration in cerebellar development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF1-cAMP signaling dissociates cell type–specific contributions of striatal medium spiny neurons to reward valuation and motor control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurofibromatosis-1 heterozygosity impairs CNS neuronal morphology in a cAMP/PKA/ROCK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. health.uconn.edu [health.uconn.edu]

- 14. articles.sonidel.com [articles.sonidel.com]

- 15. In Utero Cortical Electroporation of Plasmids in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]

- 21. Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons | MDPI [mdpi.com]

- 22. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]

- 23. youtube.com [youtube.com]

- 24. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

Methodological & Application

Application Notes and Protocols for NF1 Knockdown using siRNA and shRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurofibromin 1 (NF1) is a tumor suppressor protein that functions as a negative regulator of the Ras signaling pathway.[1] It plays a crucial role in controlling cell growth, proliferation, and differentiation.[1] Loss-of-function mutations in the NF1 gene lead to the genetic disorder Neurofibromatosis type 1 and are implicated in various cancers.[1][2] The study of NF1 function and its role in disease often requires the specific downregulation of its expression. RNA interference (RNAi) is a powerful tool for this purpose, utilizing either transient knockdown with small interfering RNA (siRNA) or stable, long-term silencing with short hairpin RNA (shRNA) delivered via viral vectors.[3][4]